molecular formula C15H13NO2 B2513939 3-(m-tolylamino)isobenzofuran-1(3H)-one CAS No. 252957-97-4

3-(m-tolylamino)isobenzofuran-1(3H)-one

Cat. No.: B2513939
CAS No.: 252957-97-4
M. Wt: 239.274
InChI Key: MRLAMJNUROFBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(m-Tolylamino)isobenzofuran-1(3H)-one is a specialized organic compound based on the isobenzofuran-1(3H)-one core structure, a scaffold of significant interest in medicinal and organic chemistry . This scaffold, also known as phthalide, is a privileged structure found in numerous natural products and synthetic molecules with demonstrated biological activities . The structure is characterized by the presence of a meta-methyl substituted anilino group at the 3-position of the lactone ring. Isobenzofuran-1(3H)-one derivatives have been extensively investigated for their potential therapeutic applications. Recent scientific literature highlights that novel derivatives have been designed and synthesized as promising antidepressant agents, showing serotonin reuptake inhibition and the ability to improve depression-like behavior in animal models by increasing neurotransmitters like 5-HT in the cortex . Furthermore, other derivatives have been discovered as potent and selective TREK-1 inhibitors, demonstrating notable neuroprotective effects both in vitro and in vivo, positioning them as potential lead compounds for the treatment of ischemic stroke . The synthesis of such compounds can be achieved through various methods, including acid-catalyzed cyclization reactions under solvent-free conditions . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)15(17)18-14/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLAMJNUROFBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 M Tolylamino Isobenzofuran 1 3h One and Analogues

Established and Emerging Synthetic Routes for Isobenzofuranone Cores

The construction of the isobenzofuranone core can be achieved through several reliable methods. These approaches often involve the formation of the heterocyclic ring from acyclic precursors.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed in the synthesis of isobenzofuranone derivatives. wikipedia.orgnih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, followed by cyclization. wikipedia.org For instance, the reaction of 2-formylbenzoic acid with various primary heterocyclic amines can afford 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org This method provides a direct route to introduce amino functionalities at the 3-position of the isobenzofuranone core.

Sequential Knoevenagel condensation followed by cyclization has also been developed to synthesize indene (B144670) and benzofulvene derivatives, highlighting the versatility of this reaction in constructing cyclic systems. nih.gov The reaction conditions can be tuned to favor either the initial condensation product or the cyclized derivative. nih.gov

Table 1: Examples of Knoevenagel Condensation in Isobenzofuranone Synthesis
Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-Formylbenzoic acidPrimary heterocyclic amines-3-Substituted Isobenzofuran-1(3H)-one Derivatives imjst.org
2-(1-phenylvinyl)benzaldehydeMalonatesPiperidine, AcOH, Benzene (B151609), 80 °CBenzylidene malonate, Cyclized indenes, Dehydrogenated benzofulvenes nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction has been applied to the synthesis of various flavonoid classes, which share structural similarities with isobenzofuranones. nih.gov For instance, isoflavones can be synthesized from 3-bromochromones and arylboronic acids. nih.gov

While direct synthesis of the isobenzofuranone core via Suzuki-Miyaura coupling is less common, the reaction is invaluable for the synthesis of precursors and analogues. For example, it can be used to prepare aryl ketones, which are key intermediates for compounds like ketoprofen (B1673614) and bifonazole. mdpi.com The reaction of acyl chlorides with boronic acids provides a route to these important building blocks. mdpi.com

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules in a single operation by combining multiple bond-forming events. mdpi.comnih.gov An acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides has been reported to produce diverse isobenzofuranone derivatives. mdpi.comnih.gov In the presence of a base like sodium carbonate, the reaction proceeds through cyclization of the 2-acylbenzoic acid and nucleophilic ring-opening of the isatoic anhydride (B1165640) to yield isobenzofuranones. mdpi.comnih.gov

Radical cascade cyclizations have also been developed for the synthesis of benzofuran (B130515) derivatives. nih.govaalto.fi For example, a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization followed by intermolecular radical-radical coupling to form complex benzofurylethylamine derivatives. nih.gov

Another synthetic strategy involves the modification of a pre-existing isobenzofuranone core. This approach allows for the introduction of various substituents at different positions of the ring system. For instance, a series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized through condensation, aromatization, and acetylation reactions starting from a preformed phthalide (B148349). nih.gov This highlights the utility of functionalizing the core structure to generate a library of derivatives.

Tandem synthesis methodologies provide efficient routes to complex heterocyclic structures. A metal-free Lewis acid-initiated protocol has been demonstrated for the synthesis of highly substituted 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines from 2-(4-hydroxybut-1-yn-1-yl)benzamides and aldehydes. nih.gov This reaction involves a tandem alkynyl Prins cyclization followed by an intramolecular cyclization. nih.gov

Furthermore, a palladium-catalyzed domino Heck/cross-coupling reaction of alkene-tethered aryl iodides with β-chloroenones has been reported for the construction of bisheterocycles, including furan-linked dihydrobenzofurans. rsc.org An efficient cascade cyclization strategy has also been developed for the synthesis of aminobenzofuran derivatives using ortho-hydroxy α-aminosulfones as substrates. nih.govsemanticscholar.org

Enantioselective Synthesis of 3-Substituted Isobenzofuranones

The synthesis of enantiomerically pure 3-substituted isobenzofuranones is crucial, as the biological activity of chiral molecules often depends on their stereochemistry. researchgate.net Several asymmetric strategies have been developed to achieve this goal.

One approach involves the use of chiral auxiliaries or reagents. researchgate.net For example, the condensation of (-)-8-benzylaminomenthol with o-phthaldehyde leads to a chiral perhydro-1,3-benzoxazine as a single diastereoisomer. researchgate.net Reaction with different organometallics followed by hydrolysis and oxidation yields enantiopure phthalides. researchgate.net

Catalytic enantioselective methods are highly desirable. An enantioselective bismuth and chiral phosphoric acid-catalyzed allylation of oxocarbenium ions has been described for the synthesis of 3-substituted isobenzofuranones containing a trisubstituted stereocenter. thieme-connect.com Additionally, an iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones provides access to chiral dihydrobenzofurans. rsc.org More recently, an efficient method for the asymmetric α-amination of 2-benzofuranones using N-heterocyclic carbene (NHC) catalysis has been reported, furnishing products with an amine-substituted quaternary stereocenter. nih.gov

Table 2: Methods for Enantioselective Synthesis of 3-Substituted Isobenzofuranones
MethodCatalyst/ReagentKey TransformationProduct TypeReference
Chiral Auxiliary(-)-8-benzylaminomentholDiastereoselective addition of organometallicsEnantiopure phthalides researchgate.net
Catalytic AllylationBi(OAc)3/Chiral Phosphoric AcidEnantioselective allylation of oxocarbenium ions3-Substituted isobenzofuranones with a trisubstituted stereocenter thieme-connect.com
Catalytic HydroarylationIridium complex with chiral bisphosphine ligandEnantioselective intramolecular hydroarylationChiral dihydrobenzofurans rsc.org
Catalytic AminationN-Heterocyclic Carbene (NHC)Asymmetric α-aminationEnantioenriched 2-benzofuranones with a quaternary stereocenter nih.gov

Catalytic Asymmetric Methods (e.g., Organozinc, Schiff Base, Organomagnesiate-Promoted Reactions)

Catalytic asymmetric synthesis provides an efficient route to chiral 3-substituted isobenzofuranones. While direct catalytic asymmetric additions of amines to a suitable isobenzofuranone precursor are challenging, related transformations offer insight into potential methodologies. For instance, the asymmetric addition of organozinc reagents to aldehydes is a well-established method for creating chiral centers. A similar strategy could be envisioned where an organozinc reagent is added to an N-acylimminium ion derived from 2-formylbenzoic acid.

Schiff bases are versatile intermediates in organic synthesis. nih.gov The formation of a Schiff base between an amine and 2-formylbenzoic acid, followed by an intramolecular cyclization, is a common route to 3-substituted isobenzofuranones. Asymmetric catalysis of this cyclization or a related reduction step can induce enantioselectivity. For example, chiral catalysts have been effectively used in the aza-Morita-Baylis-Hillman (aza-MBH) reaction of isatin-derived ketimines (a related scaffold) to produce 3-substituted 3-amino-2-oxindoles with excellent enantioselectivity (90–99% ee). nih.gov This highlights the potential for using chiral phosphine (B1218219) or amine catalysts to generate the C3 stereocenter in the isobenzofuranone series.

Organomagnesiate-promoted reactions also represent a viable, though less explored, avenue. The reaction of organometallic reagents with chiral perhydro-1,3-benzoxazines can proceed with high diastereoselectivity, which, after further steps, yields enantiopure phthalides. researchgate.net This suggests that chiral ligand-modified organomagnesiate reagents could potentially be used to achieve asymmetric addition to a suitable electrophilic precursor.

Application of Chiral Auxiliaries and Chiral Reagents

The use of chiral auxiliaries and reagents is a classical and reliable strategy for inducing stereoselectivity. researchgate.net This approach involves temporarily incorporating a chiral molecule into one of the reactants to direct the stereochemical outcome of a key bond-forming step.

One successful application involves the condensation of o-phthalaldehyde (B127526) with a chiral amino alcohol, such as (-)-8-benzylaminomenthol, to form a chiral perhydro-1,3-benzoxazine as a single diastereoisomer. researchgate.net The subsequent reaction of this intermediate with organometallic reagents proceeds with excellent diastereoselectivity. The auxiliary can then be cleaved through hydrolysis and oxidation to furnish the desired enantiopure 3-substituted isobenzofuranone. researchgate.net

Another strategy employs chiral protecting groups. For example, a d-xylose (B76711) derivative has been used to selectively protect one of the aldehyde groups of o-phthalaldehyde. researchgate.net This chiral protecting group acts as a resolving agent, allowing for the separation of diastereomers after a new stereocenter is created at the second aldehyde group. Subsequent cyclization proceeds with retention of the chiral integrity at the C3 position, leading to enantiomerically pure isobenzofuranone analogues. researchgate.net In a related approach, a cascade Michael addition and lactonization process was investigated using chiral N-substituted (ortho-hydroxy)phenyl acetic acid ethyl esters to induce stereoselectivity. nih.gov

Table 1: Examples of Chiral Auxiliaries/Reagents in Asymmetric Synthesis

Chiral MoietySynthetic StrategyOutcome
(-)-8-BenzylaminomentholForms a chiral perhydro-1,3-benzoxazine intermediate that directs addition of organometallics.Excellent diastereoselectivity, leading to enantiopure phthalides. researchgate.net
d-Xylose DerivativeActs as a chiral protecting group for o-phthalaldehyde, enabling diastereomeric separation.Access to enantiomerically pure nucleoside analogues after cyclization. researchgate.net
Chiral N-Substituted EsterUsed as a substrate in a cascade Michael addition/lactonization to induce stereoselectivity.Formation of epimers that could be separated by chromatography. nih.gov

Derivatization Strategies for Structural Optimization

To explore the structure-activity relationships (SAR) and optimize the properties of the lead compound, 3-(m-tolylamino)isobenzofuran-1(3H)-one, extensive derivatization is often necessary. These strategies focus on systematically modifying different parts of the molecule.

Modification of Aromatic Substituents on Isobenzofuranone Ring

Altering the substitution pattern on the benzene ring of the isobenzofuranone core can significantly impact molecular properties. Synthesis of these analogues typically begins with appropriately substituted starting materials, such as substituted phthalic anhydrides or 2-formylbenzoic acids. For instance, the synthesis of a 5-chloro-(Z)-N-ethyl-3-phenylisobenzofuran-1(3H)-imine demonstrates the feasibility of incorporating substituents onto the phthalide ring system. clockss.org General methods, such as the free-radical bromination of phthalide with N-bromosuccinimide (NBS), can introduce functional handles for further modification. researchgate.net

Exploration of Diverse Arylamino Moieties

Replacing the m-toluidine (B57737) group with a wide range of other primary or secondary amines is a key strategy for probing the binding pocket of a biological target. This allows for the exploration of different sizes, shapes, and electronic properties of the substituent at the C3 position. A straightforward approach involves the condensation of 2-formylbenzoic acid (or its lactol tautomer) with various anilines, alkylamines, or heterocyclic amines. This strategy has been used to prepare diverse libraries of related compounds, such as 3-arylamino-indoles and 3-N'-arylaminophenothiazines, showcasing its broad applicability. rsc.orgmdpi.com

Introduction of Electron-Donating and Electron-Withdrawing Groups

Table 2: Examples of Functional Group Modifications

Modification TypePositionExample GroupsSynthetic Precursor
Electron-WithdrawingIsobenzofuranone Ring-Cl4-Chlorophthalic anhydride
Electron-WithdrawingArylamino Moiety-CN, -COOEt4-Aminobenzonitrile
Electron-DonatingArylamino Moiety-OCH₃, -N(CH₃)₂p-Anisidine

Hybridization with Complementary Pharmacophoric Units

Molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. The 3-aminoisobenzofuranone scaffold can be combined with other biologically active heterocycles. Recent research has focused on designing novel isobenzofuran-1(3H)-one derivatives as potential antidepressants by incorporating moieties that target serotonin (B10506) reuptake. nih.gov Other examples in related scaffolds include the synthesis of benzofuran-isoxazole hybrids and benzofuroxan-naphthalimide hybrids to generate new compounds with antibacterial properties. nih.govresearchgate.net This strategy of creating hybrid molecules represents a rational approach to developing next-generation therapeutic agents based on the isobenzofuranone core. mdpi.com

Mechanistic Investigations of Reaction Pathways

The formation of this compound, an N-aryl substituted phthalide, from the reaction of 2-formylbenzoic acid and m-toluidine involves a series of intricate and reversible steps. Understanding the mechanistic underpinnings of this transformation is crucial for optimizing reaction conditions and extending the methodology to a broader range of analogues. This section delves into the elucidation of the reaction mechanisms governing the formation of these isobenzofuranone structures.

Elucidation of Reaction Mechanisms in Isobenzofuranone Formation

The synthesis of this compound is predicated on the reaction between 2-formylbenzoic acid and a primary amine, in this case, m-toluidine. The reaction pathway is not a simple, single-step condensation but rather a cascade of equilibria involving key intermediates. The inherent chemical nature of 2-formylbenzoic acid, which exists in a ring-chain tautomeric equilibrium with 3-hydroxyphthalide, plays a pivotal role in the progression of the reaction.

The initial step of the mechanism involves the nucleophilic attack of the primary amine, m-toluidine, on the carbonyl carbon of the aldehyde group of 2-formylbenzoic acid. This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.orgkhanacademy.org Hemiaminals are characteristically unstable and are key intermediates in the formation of imines. wikipedia.org

This carbinolamine intermediate can then undergo dehydration, a process often catalyzed by acid, to form a protonated imine, which subsequently loses a proton to yield the corresponding imine (a Schiff base). Concurrently, the carboxylic acid group can participate in an intramolecular reaction.

An alternative and significant pathway involves the cyclic tautomer of the starting material, 3-hydroxyphthalide. The amine can attack the electrophilic carbon at the 3-position of the lactol ring. This nucleophilic substitution reaction, where the hydroxyl group is displaced by the incoming amine, proceeds through an iminium ion intermediate. nih.gov The formation of this intermediate is a critical juncture in the reaction sequence.

The proposed mechanism, therefore, highlights the dual reactivity of 2-formylbenzoic acid, existing as both an open-chain aldehyde-acid and a cyclic lactol. The reaction with primary amines like m-toluidine can proceed through either form, ultimately converging to the formation of the stable N-substituted isobenzofuranone.

Table 1: Key Intermediates in the Formation of this compound

IntermediateStructureRole in the Reaction Pathway
Hemiaminal (Carbinolamine)A tetrahedral intermediate formed from the nucleophilic attack of the amine on the aldehyde.Precursor to the imine.
Imine (Schiff Base)Formed by the dehydration of the hemiaminal.An electrophilic species that can undergo intramolecular cyclization.
3-HydroxyphthalideThe cyclic tautomer of 2-formylbenzoic acid.An alternative electrophile for the amine attack.
Iminium IonFormed from the reaction of the amine with 3-hydroxyphthalide.A key intermediate leading to the final product.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-(m-tolylamino)isobenzofuran-1(3H)-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

One-Dimensional NMR (1D NMR)

One-dimensional NMR provides fundamental information about the chemical environment and quantity of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each chemically unique proton. The aromatic protons on both the isobenzofuranone and the m-tolyl rings will appear in the downfield region, typically between δ 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns revealing their substitution pattern. A key singlet or doublet for the methine proton at the C3 position is anticipated, alongside a signal for the N-H proton, which may be broad and its position variable depending on the solvent and concentration. The methyl group on the tolyl ring will produce a characteristic singlet in the upfield region, around δ 2.3 ppm.

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. rsc.org A prominent signal in the highly deshielded region (δ > 165 ppm) corresponds to the carbonyl carbon of the lactone ring. The carbon atom at the C3 position, bonded to both oxygen and nitrogen, will appear in the range of δ 80-90 ppm. The remaining signals correspond to the various sp²-hybridized carbons of the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Notes
¹HAromatic (Isobenzofuranone)7.5 - 7.9Complex multiplet
¹HAromatic (m-tolyl)6.7 - 7.2Complex multiplet
¹HMethine (C3-H)~6.5Singlet or doublet
¹HAmine (N-H)5.0 - 6.0Broad singlet, position is solvent dependent
¹HMethyl (-CH₃)~2.3Singlet
¹³CCarbonyl (C=O)~170
¹³CAromatic (quaternary)120 - 150
¹³CAromatic (CH)115 - 135
¹³CMethine (C3)80 - 90
¹³CMethyl (-CH₃)~21

Two-Dimensional NMR (2D NMR) Techniques (e.g., HSQC, HMBC, DEPT)

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. mdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. For this compound, DEPT would confirm the presence of multiple CH groups in the aromatic regions, one CH at the C3 position, and one CH₃ group from the tolyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to confirm the assignment of the C3-H proton to the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key expected correlations include those between the C3-H proton and the carbonyl carbon (C1), as well as carbons in the fused aromatic ring. Additionally, correlations between the N-H proton and carbons on both the C3 position and the m-tolyl ring would firmly establish the connection point of the substituent.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

HREI-MS provides the exact mass of the molecular ion, which can be used to determine the precise elemental formula of the compound. researcher.life For this compound (C₁₅H₁₃NO₂), the high-resolution mass would be measured to several decimal places, allowing for its unambiguous differentiation from other compounds with the same nominal mass.

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable manner. This fragmentation pattern serves as a molecular fingerprint. A key fragmentation pathway for this class of compounds involves the cleavage of the C3-N bond. imjst.org This would result in a prominent peak corresponding to the stable phthalidyl cation at m/z 133. imjst.org Other fragments would arise from the m-tolylamino radical cation and subsequent fragmentations of the aromatic rings.

Table 2: Predicted HREI-MS Data for this compound

Parameter Value
Molecular FormulaC₁₅H₁₃NO₂
Calculated Monoisotopic Mass239.0946 u
Molecular Ion Peak [M]⁺m/z 239
Major FragmentPhthalidyl Cation (C₈H₅O₂⁺)
Major Fragment m/z133

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems. libretexts.org

The structure of this compound contains multiple chromophores, including two aromatic rings and a carbonyl group, all part of an extended conjugated system involving the nitrogen atom's lone pair. This extensive conjugation is expected to result in strong absorption bands in the UV region, primarily due to π→π* transitions. nih.gov Studies on similar 3-arylaminoisobenzofuranones show that these molecules can exhibit intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating arylamino group to the electron-accepting isobenzofuranone core upon electronic excitation. This phenomenon significantly influences the position and intensity of the absorption maxima (λ_max). The specific λ_max values may also be sensitive to solvent polarity.

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λ_max (nm) Associated Electronic Transition Notes
~280-320π→πStrong absorption due to the extended conjugated system.
>350n→πWeaker absorption, associated with the carbonyl group and nitrogen lone pair. May be obscured by stronger bands.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent peak would be the strong C=O stretching vibration of the γ-lactone ring, typically appearing around 1760 cm⁻¹. rsc.org The N-H stretching vibration of the secondary amine should be visible as a moderate peak around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. Other key absorptions include C=C stretching in the aromatic rings (approx. 1600 and 1450 cm⁻¹) and C-O and C-N stretching vibrations in the fingerprint region (below 1400 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3350N-H StretchSecondary AmineMedium
3000 - 3100C-H StretchAromaticMedium-Weak
2850 - 2960C-H StretchMethyl (CH₃)Medium-Weak
~1760C=O Stretchγ-LactoneStrong
1580 - 1610C=C StretchAromatic RingMedium
1450 - 1500C=C StretchAromatic RingMedium
1200 - 1300C-N StretchAryl AmineMedium
1050 - 1250C-O StretchLactone EtherStrong

Chiroptical Methods (e.g., Optical Rotation) for Stereochemical Assignment

The stereochemical configuration of chiral molecules is a critical aspect of their chemical identity and biological activity. The compound this compound possesses a single stereocenter at the C3 position of the isobenzofuranone ring, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. Chiroptical methods are indispensable for distinguishing between these enantiomers and assigning their absolute stereochemistry.

Optical rotation is a fundamental chiroptical technique used for this purpose. It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.com The two enantiomers of a chiral molecule will rotate the plane of light to an equal extent but in opposite directions. libretexts.org The enantiomer that rotates light clockwise is termed dextrorotatory and is designated with a (+) or (d) prefix. Conversely, the enantiomer that rotates light counter-clockwise is termed levorotatory and is designated with a (−) or (l) prefix. masterorganicchemistry.comlibretexts.org

The specific rotation, [α], is a standardized physical constant for a pure enantiomer and is calculated from the observed rotation. masterorganicchemistry.com For the stereochemical assignment of this compound, the enantiomers would first need to be separated from their 50:50 racemic mixture. Once isolated, the specific rotation of each pure enantiomer would be measured. While this is a standard procedure for chiral molecules, specific optical rotation values for the individual enantiomers of this compound are not widely reported in scientific literature. The determination of these values would be a necessary step following their successful enantioseparation.

Table 1: Conceptual Optical Rotation Properties for this compound Enantiomers This table illustrates the expected, opposing optical rotation values for the separated enantiomers. Specific experimental values are not available in the cited literature.

Enantiomer ConfigurationPredicted Sign of Optical RotationDesignation
(R)-enantiomer(+) or (-)Dextrorotatory (d) or Levorotatory (l)
(S)-enantiomer(-) or (+)Levorotatory (l) or Dextrorotatory (d)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are central to the synthesis and analysis of this compound, serving the dual purposes of purification and purity assessment. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of synthesized compounds. For a chiral molecule like this compound, HPLC is crucial for determining not only chemical purity but also enantiomeric purity (or enantiomeric excess). The purity of other isobenzofuranone derivatives has been successfully confirmed by HPLC to be greater than 95%. nih.gov

To separate the enantiomers, a chiral stationary phase (CSP) is required. unife.it Chiral HPLC is a widely used technique for the separation and purification of enantiomers. unife.it The selection of the appropriate CSP and mobile phase is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of a wide range of chiral compounds. mdpi.com The separation can be performed in different elution modes, including normal phase, reversed phase, or polar organic mode, depending on the specific properties of the analyte and the column. mdpi.com

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis This table outlines a typical, though hypothetical, set of parameters for the chiral separation of this compound based on common practices.

ParameterConditionRationale / Reference
Column Chiral Stationary Phase (e.g., Amylose or Cellulose derivative)Polysaccharide-based CSPs are versatile for separating a wide variety of chiral molecules. mdpi.com
Mobile Phase Normal Phase (e.g., Heptane/Isopropanol mixture)Normal phase elution is a common mode for chiral separations. mdpi.com
Flow Rate 1.0 mL/minA standard analytical flow rate.
Detection UV at 254 nmThe aromatic rings in the molecule are expected to show strong UV absorbance.
Purpose Determination of enantiomeric ratio and chemical purity.HPLC is the gold standard for separating and purifying enantiomers. unife.it

Following chemical synthesis, the crude product of this compound typically requires purification to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is the most common and effective method for this purpose on a laboratory scale. beilstein-journals.org

The technique involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. beilstein-journals.orghu-berlin.de The crude product is loaded onto the top of the column and a solvent or solvent mixture (the eluent or mobile phase) is passed through the column. Separation occurs as different components travel down the column at different rates based on their polarity and interaction with the silica gel. For the purification of isobenzofuran (B1246724) derivatives, solvent systems such as cyclohexane/ethyl acetate (B1210297) are frequently utilized. beilstein-journals.org The fractions are collected as they exit the column and are analyzed (e.g., by thin-layer chromatography) to identify those containing the pure desired product.

Other separation techniques can also be employed. Crystallization is a powerful purification method for solid compounds. For instance, the related compound 3-(diphenylamino)isobenzofuran-1(3H)-one was purified by washing with cold ethanol (B145695) and subsequent crystallization. nih.gov For complex mixtures, more advanced techniques like high-speed counter-current chromatography (HSCCC) or gel filtration (e.g., using Sephadex LH-20) have been used to isolate other isobenzofuranone derivatives. nih.gov

Table 3: Typical Conditions for Purification by Column Chromatography Based on methods reported for analogous isobenzofuranone compounds.

ParameterConditionReference
Stationary Phase Silica Gel (e.g., 230-400 mesh)A standard stationary phase for purifying organic compounds. beilstein-journals.orghu-berlin.de
Mobile Phase (Eluent) Cyclohexane / Ethyl Acetate (e.g., 8:2 v/v)This solvent system has been successfully used for purifying isobenzofuran derivatives. beilstein-journals.org
Technique Flash ChromatographyOften used to expedite the separation process. hu-berlin.de
Outcome Isolation of pure this compound from crude reaction mixture.Column chromatography is a standard method for the isolation of synthesized compounds. beilstein-journals.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking studies on various derivatives of the isobenzofuran-1(3H)-one core structure have been conducted to elucidate their binding modes and affinities with several enzymes and receptors. For instance, a series of isobenzofuran-1(3H)-ones were evaluated as inhibitors of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. nih.govresearchgate.net Docking investigations revealed that potent compounds in this series could interact with the copper atoms within the active site of tyrosinase, a binding behavior analogous to that of the known inhibitor, kojic acid. nih.gov

In other studies, docking simulations were used to understand the interactions of newly synthesized compounds with target enzymes to explain their antimicrobial activity. nih.gov For example, certain indole-based heterocyclic compounds were docked against UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, revealing binding energies that correlated with their observed biological activities. nih.gov While not specific to 3-(m-tolylamino)isobenzofuran-1(3H)-one, these studies demonstrate a common application of docking to predict and rationalize the binding affinity of related heterocyclic structures.

Table 1: Examples of Predicted Binding Affinities for Isobenzofuran-1(3H)-one Derivatives and Related Scaffolds

Target EnzymeCompound Class / DerivativePredicted Binding Energy (kcal/mol)Reference
TyrosinaseSubstituted Isobenzofuran-1(3H)-onesData not numerically specified, but interaction with active site copper atoms was predicted. nih.gov
UDP-N-acetylmuramate-L-alanine ligase (MurC)Indole-based heterocyclic scaffold-11.5 nih.gov
Human lanosterol 14α-demethylaseIndole-based heterocyclic scaffold-8.5 nih.gov
AcetylcholinesteraseBenzofuran-based derivativesData not numerically specified, but good binding modes similar to donepezil (B133215) were reported. nih.gov

A critical output of molecular docking is the identification of specific amino acid residues within a protein's active site that are crucial for ligand binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, anchor the ligand in the binding pocket and determine its affinity and specificity.

For the broader class of compounds containing benzofuran (B130515) or isobenzofuran (B1246724) cores, docking studies have successfully identified these key interactions. For example, in the study of isobenzofuran-1(3H)-one derivatives as tyrosinase inhibitors, docking and NMR studies mapped the specific atoms of the ligands involved in the interaction with the active site. nih.gov Similarly, docking of novel benzofuran-based acetylcholinesterase inhibitors showed binding modes within the active site that were comparable to the standard drug donepezil, implying interactions with key residues in the catalytic pocket. nih.gov Conserved amino acid motifs are often crucial for these interactions, serving as anchors for ligands or other proteins. nih.gov

Table 2: Examples of Key Amino Acid Interactions for Related Heterocyclic Compounds

Target EnzymeCompound ClassKey Interactions NotedReference
TyrosinaseIsobenzofuran-1(3H)-onesInteraction with copper atoms in the active site. nih.gov
UDP-N-acetylmuramate-L-alanine ligase (MurC)Indole-based heterocyclesHydrogen bonds and pi-stacked interactions. nih.gov
Human lanosterol 14α-demethylaseIndole-based heterocyclesHydrogen bonds and pi-stacked interactions. nih.gov

Computational docking is frequently used to support and validate experimental in vitro findings. A strong correlation between predicted binding affinities from docking and experimentally measured biological activities (e.g., IC₅₀ values) lends confidence to the proposed binding mode and the relevance of the biological target.

In a study of (Z)-3-benzylideneisobenzofuran-1(3H)-one analogues as antioxidant and antiplatelet agents, in silico docking studies were performed on the most active compounds to validate the biological results. nih.gov This approach helps to build a comprehensive understanding, linking a compound's activity to its specific interactions at a molecular level. Similarly, the antimicrobial activity of certain heterocyclic scaffolds was rationalized through docking studies, which showed that the most potent compounds also had the most favorable binding energies with their target enzymes. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful means to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the conformational stability of a ligand-protein complex, analyze the dynamics of their interactions, and refine the static poses obtained from molecular docking. kashanu.ac.ir By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand and protein adapt to each other, confirming the stability of key interactions and potentially revealing new ones. kashanu.ac.irrsc.org While MD simulations are a standard computational tool for studying ligand-protein interactions, specific MD studies focusing on this compound were not prominently found in the surveyed literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental to medicinal chemistry. They aim to identify the relationships between the chemical structure of a compound and its biological activity.

SAR studies involve systematically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological potency. For compounds related to the isobenzofuran-1(3H)-one scaffold, SAR studies have revealed key structural features that govern activity.

For example, in a series of mTOR inhibitors, minor structural modifications—sometimes changing only a single atom—led to dramatic impacts on potency and selectivity. nih.gov The addition of halogen atoms at a specific position yielded compounds with improved mTOR inhibition, potentially due to halogen bond interactions, while introducing electron-withdrawing groups like trifluoromethyl resulted in a significant loss of potency. nih.gov

In another study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones, the presence of electron-donating and electron-withdrawing groups at different sites on the molecule was systematically explored to optimize antioxidant and antiplatelet activities. nih.gov Similarly, SAR studies of citalopram (B1669093) analogues, which feature a dihydroisobenzofuran core, demonstrated that various substitutions at the 4- and 5-positions could maintain high binding affinity for the serotonin (B10506) transporter (SERT). nih.govresearchgate.net

QSAR studies take this a step further by using statistical methods to model the relationship between physicochemical properties or molecular descriptors and biological activity. echemcom.com For a series of aryl-substituted isobenzofuran-1(3H)-ones, QSAR models were developed to identify the chemical features required to increase inhibitory activity against the protein perforin. echemcom.com Such models can be highly predictive and are valuable for designing new compounds with enhanced potency. nih.goveurjchem.com

Table 3: Summary of Structure-Activity Relationship Findings for Isobenzofuran-1(3H)-one and Related Scaffolds

Compound SeriesStructural ModificationEffect on Biological PotencyTarget/ActivityReference
mTOR InhibitorsAddition of halogens (F, Cl, Br)Improved potency and selectivity.mTOR Kinase nih.gov
mTOR InhibitorsAddition of electron-withdrawing groups (CF₃, CN)Significant loss of potency.mTOR Kinase nih.gov
(Z)-3-benzylideneisobenzofuran-1(3H)-onesVaried EWG and EDG at different sitesModulated antioxidant and antiplatelet activity; specific substitutions led to 10-fold greater antioxidant activity than ascorbic acid.DPPH Assay / Antiplatelet Aggregation nih.gov
Citalopram AnaloguesSubstitutions at 4- and 5-positions of the dihydroisobenzofuran ringMany analogues retained high binding affinity (Ki = 1-40 nM).Serotonin Transporter (SERT) nih.govresearchgate.net
3-ArylcoumarinsNitro group at the 6-position of the coumarin (B35378) moietyEssential for antibacterial activity against S. aureus.Antibacterial mdpi.com

Influence of Substituent Nature and Position on Activity Profiles

For instance, studies on 4-substituted analogs have shown that both electron-donating and electron-withdrawing groups can influence the degree of π-electron conjugation and affect the intramolecular charge transfer (ICT) character of the molecule. researchgate.net The introduction of different functional groups impacts properties like lipophilicity and hydrogen bonding potential, which are crucial for membrane permeability and interaction with biological targets. researchgate.netnih.gov SAR analyses indicate that even minor structural modifications can lead to substantial changes in cytotoxic or enzymatic inhibitory activity. nih.gov This sensitivity allows for the fine-tuning of the molecule's properties to enhance potency and selectivity. nih.gov

The table below summarizes the influence of various substituents on the properties of the 3-phenylaminoisobenzofuran-1(3H)-one core, as determined by computational studies.

Substituent (R) at para-positionSubstituent NatureObserved Influence on Molecular Properties
-HNeutralServes as the baseline for comparison.
-CH₃Weakly Electron-DonatingSlightly increases electron density on the phenyl ring.
-OHStrongly Electron-DonatingSignificantly alters electronic properties and introduces H-bond donor capability. researchgate.net
-OCH₃Strongly Electron-DonatingIncreases electron density and can act as an H-bond acceptor. researchgate.net
-ClWeakly Electron-Withdrawing (Inductive), Electron-Donating (Resonance)Modifies lipophilicity and electronic distribution. researchgate.net
-COCH₃Moderately Electron-WithdrawingDecreases electron density on the phenyl ring, affecting ICT. researchgate.net
-NO₂Strongly Electron-WithdrawingCauses a significant shift in electronic properties and absorption spectra. researchgate.net

Rational Design of Optimized Analogues

The insights derived from structure-activity relationship (SAR) studies are fundamental to the rational design of optimized analogues. drugdesign.org By understanding how specific structural features contribute to biological activity, computational chemists can employ techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to guide the synthesis of new compounds with enhanced potency and selectivity. nih.govnih.govrutgers.edu

QSAR involves creating a mathematical model that correlates the chemical structures of a series of compounds with their measured biological activities. drugdesign.org This process typically involves:

Data Set Compilation : A series of synthesized isobenzofuranone analogues with experimentally determined activities (e.g., IC₅₀ values) serves as a "training set". nih.gov

Descriptor Calculation : For each molecule in the set, a wide range of molecular descriptors are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Generation : Statistical methods are used to build an equation that links the descriptors to the observed biological activity. nih.gov

Validation : The predictive power of the QSAR model is rigorously tested, often using cross-validation techniques or an external set of compounds not used in the model's creation. drugdesign.org

Once a statistically significant QSAR model is developed, it can be used to predict the activity of virtual, not-yet-synthesized analogues. drugdesign.org This allows researchers to prioritize the synthesis of candidates predicted to have the most favorable activity profiles, thereby streamlining the drug discovery process. More advanced methods like 3D-QSAR, which consider the three-dimensional structure of the molecules, can provide further insights into the specific spatial arrangements of functional groups that are favorable for activity. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules like this compound. itu.edu.tr These theoretical studies provide deep insights into molecular properties that govern chemical reactivity and biological interactions. researchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution across a molecule. itu.edu.tr It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which are critical for understanding non-covalent interactions with biological receptors. itu.edu.tr

Studies on substituted 3-phenylaminoisobenzofuran-1(3H)-ones have demonstrated that substituents significantly alter the HOMO and LUMO energy levels. researchgate.net Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and modified reactivity. researchgate.net

The following table presents theoretical data for related 4-substituted compounds, illustrating the effect of substituents on key electronic parameters.

Substituent (R) at para-positionEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
-H-5.61-1.404.21
-CH₃-5.50-1.374.13
-OH-5.32-1.333.99
-Cl-5.71-1.554.16
-COCH₃-5.96-2.023.94
-NO₂-6.22-2.453.77

Data adapted from theoretical calculations on similar structures. researchgate.net

Homology Modeling for Novel Protein Target Prediction

When a compound like this compound demonstrates significant biological activity but its precise protein target is unknown, homology modeling serves as a valuable computational strategy to predict its three-dimensional (3D) structure. nih.govnumberanalytics.com This method is applicable when no experimental structure (from X-ray crystallography or NMR) of the target protein exists, but the structure of a related, homologous protein is available. nih.govmassbio.org

The fundamental principle of homology modeling is that proteins with similar amino acid sequences adopt similar 3D folds. numberanalytics.com The process enables the construction of a high-quality structural model of a target protein, which can then be used for molecular docking studies to investigate potential interactions with the compound.

The typical workflow for homology modeling in the context of target prediction involves several key steps:

Template Identification : The amino acid sequence of the putative target protein is used to search a database of known protein structures (like the Protein Data Bank, PDB) to find one or more homologous proteins with high sequence similarity to serve as templates. massbio.org

Sequence Alignment : The target protein's sequence is carefully aligned with the template sequence(s). The accuracy of this alignment is critical for the quality of the final model. yasara.org

Model Building : A 3D model of the target protein is constructed based on the coordinates of the template structure and the sequence alignment. This involves building the backbone and adding and optimizing the side chains. nih.gov

Once a reliable 3D model of the protein target is generated, molecular docking simulations can be performed. These simulations predict the most likely binding pose and affinity of this compound within the active site of the modeled protein. This provides a detailed, atom-level hypothesis of the drug-target interaction, which can then guide further experimental validation, such as site-directed mutagenesis or in vitro binding assays. nih.gov

Preclinical Biological and Pharmacological Profiling of 3 M Tolylamino Isobenzofuran 1 3h One and Isobenzofuranone Derivatives

Enzyme Inhibition Potentials

Isobenzofuranone derivatives have been extensively studied for their ability to inhibit various enzymes, indicating their potential as therapeutic agents for a range of conditions.

A promising strategy for managing type 2 diabetes involves inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase to control postprandial hyperglycemia. nih.gov A synthesized library of isobenzofuranone derivatives (3a-q) demonstrated considerable inhibitory potential against these enzymes, with many being more effective than the standard drug, acarbose (B1664774). nih.gov

Notably, compound 3d (an isobenzofuranone derivative) emerged as a particularly potent inhibitor of α-glucosidase, with an IC₅₀ value of 6.82 ± 0.02 μM, making it approximately 127 times more effective than acarbose. nih.gov Kinetic studies revealed that it acts as an uncompetitive inhibitor. nih.gov In contrast, compound 3g was the most effective against α-amylase, showing an inhibition strength about 11 times greater than acarbose and exhibiting a mixed mode of inhibition. nih.gov

Furthermore, isobenzofuranones isolated from marine-derived fungi have also shown significant α-glucosidase inhibitory activity. nih.gov For instance, one such derivative exhibited an IC₅₀ value of 76.4 µM, comparable to that of acarbose (IC₅₀ = 67.7 µM). nih.gov

Table 1: Inhibition of Carbohydrate-Hydrolyzing Enzymes by Isobenzofuranone Derivatives

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable for applications in cosmetics and for treating hyperpigmentation disorders. nih.govnih.gov A series of isobenzofuran-1(3H)-ones were evaluated as tyrosinase inhibitors, with several compounds demonstrating potent, concentration-dependent activity. nih.gov The most effective compounds identified were phthalaldehydic acid , 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one , and 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate . nih.gov Molecular docking and NMR studies suggest that these inhibitors interact with the copper atoms in the active site of tyrosinase, a mechanism similar to the well-known inhibitor, kojic acid. nih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has shown that certain isobenzofuran-1(3H)-one derivatives possess antiplatelet activity, which is linked to the inhibition of COX-1. nih.gov For example, the natural product butylidenephthalide has been found to inhibit platelet aggregation primarily by targeting the COX-1 enzyme, which in turn reduces the formation of thromboxane (B8750289) A2. nih.gov This suggests that the isobenzofuranone scaffold could be a foundation for developing novel anti-inflammatory and antiplatelet agents that function via COX-1 inhibition. nih.gov

DNA topoisomerases are essential enzymes for managing DNA topology during replication and are validated targets for antimicrobial and anticancer drugs. nih.govnih.gov Isobenzofuranone derivatives have shown potent antileishmanial effects by targeting the type II DNA topoisomerase (LdTOPII) in Leishmania parasites. nih.govnih.gov

Specifically, the compound 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one (JVPH3) was found to be a potent inhibitor of the decatenation activity of LdTOPII. nih.govresearchgate.net The mechanism of inhibition involves interference with the formation of the initial topoisomerase II–DNA binary complex, rather than stabilizing the cleavage complex, which is a common mechanism for other topoisomerase poisons. nih.gov This inhibition of LdTOPII disrupts essential cellular processes, leading to apoptosis-like cell death in the parasite. nih.govresearchgate.net Further studies showed that JVPH3 also disrupts the mitochondrial architecture in trypanosomatid parasites. nih.gov Interestingly, this compound exhibited a less potent inhibitory effect on human topoisomerase IIα, suggesting a degree of selectivity for the parasitic enzyme. nih.gov

Beyond the aforementioned enzymes, the isobenzofuranone framework has been explored for its inhibitory effects on other biological targets. A series of novel isobenzofuran-1(3H)-one derivatives were designed and synthesized as potential antidepressants. nih.gov In vitro testing revealed that most of these compounds exhibited serotonin (B10506) reuptake inhibition. nih.gov In particular, compounds 9d , 10a , and 10c from this series demonstrated superior inhibitory effects, highlighting the versatility of the isobenzofuranone scaffold in targeting diverse enzyme and transporter systems. nih.gov

Redox Modulation and Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.govnih.gov Isobenzofuranone derivatives have demonstrated significant antioxidant and redox-modulating properties.

In one study, the derivative 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) showed a protective effect against hydrogen peroxide-induced oxidative damage in PC12 cells. nih.gov Pretreatment with Br-NBP attenuated the increases in lactate (B86563) dehydrogenase (LDH) leakage, malondialdehyde (MDA) content, nitric oxide (NO) production, and intracellular ROS levels caused by oxidative stress. nih.gov

Another investigation into (Z)-3-benzylideneisobenzofuran-1(3H)-ones identified several highly potent antioxidant compounds using the DPPH radical scavenging assay. nih.gov Two compounds, 28f and 28k , were found to be 10-fold and 8-fold more active than the standard antioxidant, ascorbic acid. nih.gov Similarly, a novel derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide , isolated from the fungus Cephalosporium sp., also showed potent antioxidant activity with an EC₅₀ value of 10 μM in a DPPH assay. mdpi.com

Studies using primary cultures of hippocampal neurons further confirmed the antioxidant potential of isobenzofuranones. nih.gov One phthalide (B148349) derivative significantly reduced ROS levels and lipid peroxidation, and this enhanced biological effect was strongly correlated with its lower oxidation potential as determined by cyclic voltammetry. nih.gov These findings underscore the ability of isobenzofuranones to mitigate oxidative damage, suggesting their potential use in conditions associated with redox imbalance. nih.govresearchgate.net

Table 2: Antioxidant Activity of Isobenzofuranone Derivatives

Radical Scavenging Assays (e.g., DPPH Assay)

The antioxidant potential of isobenzofuranone derivatives has been frequently evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govmdpi.comnih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, resulting in a color change that can be quantified spectrophotometrically. mdpi.comnih.gov

Several studies have demonstrated the potent radical scavenging effects of various isobenzofuranone derivatives. For instance, a study on metabolites from the fungus Cephalosporium sp.AL031 identified four isobenzofuranone derivatives with significant antioxidant activity. nih.gov The EC50 values, which represent the concentration required to scavenge 50% of DPPH radicals, were determined to be 10, 7, 22, and 5 μM for 4,6-dihydroxy-5-methoxy-7-methylphthalide, 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran, 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran, and 4,5,6-trihydroxy-7-methylphthalide, respectively. nih.govdocumentsdelivered.com The study noted that the antioxidant activity correlated with the number of phenolic hydroxyl groups in the structure. nih.govmdpi.com

Similarly, 4,5,6-trihydroxy-7-methylphthalide (epicoccone), isolated from the marine fungus Epicoccum sp., was found to be a highly potent antioxidant, showing 95% DPPH radical scavenging activity at a concentration of 25 microg/mL. nih.gov Another investigation into (Z)-3-benzylideneisobenzofuran-1(3H)-one analogues identified several compounds with strong antioxidant activity, with two compounds showing 8- to 10-folds more activity than the standard, ascorbic acid. nih.gov The antioxidant capacity of various 3,3-disubstituted-3H-benzofuran-2-one derivatives has also been confirmed through DPPH assays, with some compounds showing activity comparable to or better than Trolox, a vitamin E analog. mdpi.commdpi.com

Antioxidant Activity of Isobenzofuranone Derivatives (DPPH Assay)
CompoundSource/TypeEC50 Value (μM)Reference
4,6-dihydroxy-5-methoxy-7-methylphthalideFungus Cephalosporium sp.AL03110 nih.gov
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuranFungus Cephalosporium sp.AL0317 nih.gov
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuranFungus Cephalosporium sp.AL03122 nih.gov
4,5,6-trihydroxy-7-methylphthalideFungus Cephalosporium sp.AL0315 nih.gov
4,5,6-trihydroxy-7-methylphthalide (epicoccone)Fungus Epicoccum sp.95% scavenging at 25 µg/mL nih.gov

Inhibition of Oxidative Damage (e.g., Lipid Peroxidation)

Isobenzofuranone derivatives have demonstrated a capacity to inhibit oxidative damage, particularly lipid peroxidation, a key process in cellular injury initiated by reactive oxygen species. scielo.br Lipid peroxidation involves the degradation of lipids in cell membranes, leading to cell damage and the production of byproducts like malondialdehyde (MDA). nih.gov

The isobenzofuranone derivative 4,5,6-trihydroxy-7-methylphthalide was shown to inhibit the peroxidation of linolenic acid, demonstrating 62% inhibition at 37 microg/mL in the Thiobarbituric Acid Reactive Substances (TBARS) assay. nih.gov In cellular models, pretreatment with certain isobenzofuranones significantly reduced lipid peroxidation caused by oxidative damage. scielo.brresearchgate.net

Furthermore, studies on 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) investigated its protective effect against hydrogen peroxide (H₂O₂)-induced oxidative damage in PC12 cells. nih.gov Exposure to H₂O₂ led to increased levels of MDA, indicating lipid peroxidation. However, pretreatment with Br-NBP attenuated this increase in a concentration-dependent manner, suggesting its role in preventing oxidative damage to cellular lipids. nih.gov

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, a condition known as oxidative stress. scielo.brdtu.dk Isobenzofuranone derivatives have been shown to modulate intracellular ROS levels, contributing to their neuroprotective and antioxidant effects. scielo.brresearchgate.net

In studies using primary cultures of hippocampal neurons, pretreatment with isobenzofuranones led to a reduction in intracellular ROS levels that were elevated by H₂O₂-induced redox imbalance. scielo.brresearchgate.net Similarly, the derivative 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) was effective in attenuating the increase in intracellular ROS in PC12 cells exposed to H₂O₂. nih.gov This protective effect suggests that these compounds can scavenge free radical species, thereby mitigating cytotoxicity and cell death induced by oxidative stress. scielo.br The ability of these compounds to reduce intracellular ROS is a key component of their potential as therapeutic agents for diseases associated with oxidative damage. nih.govnih.gov

Antimicrobial Efficacy

Antibacterial Activity (e.g., against Methicillin-Resistant Staphylococcus aureus)

Isobenzofuranone derivatives have emerged as a class of compounds with significant antibacterial properties, including activity against multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). ucr.eduresearchgate.netnih.gov

One study reported the discovery of 4-nitroisobenzofuran-1(3H)-one (IITK2020), which acts as an exclusive inhibitor of S. aureus with a minimum inhibitory concentration (MIC) of 2-4 μg/mL, including against multidrug-resistant clinical strains. nih.gov This compound was found to target and prevent peptidoglycan biosynthesis, a critical process for the bacterial cell wall. researchgate.netnih.gov Another isobenzofuranone derivative isolated from Phlomis betonicoides showed potent antibacterial activity against an MRSA strain with a MIC₉₀ value of 58.4 ± 4.2 mg·L⁻¹. ucr.edu

Synthetic derivatives have also been evaluated. A series of N-(3-phthalidyl) amines demonstrated good activity against S. aureus and Escherichia coli. imjst.org Research on benzofuran (B130515) derivatives bearing aryl substituents also identified four hydrophobic analogs with favorable antibacterial activities (MIC₈₀ = 0.39-3.12 μg/mL) against several bacteria, including MRSA. nih.gov These findings highlight the potential of the isobenzofuranone scaffold in developing new antibacterial agents to combat resistant pathogens. nih.gov

Antibacterial Activity of Isobenzofuranone Derivatives against MRSA
CompoundBacterial StrainMIC ValueReference
4-nitroisobenzofuran-1(3H)-one (IITK2020)Multidrug-resistant S. aureus2-4 µg/mL nih.gov
5-(3-hydroxypropyl)-2,2-dimethyl-2-furo[3,4-]chromen-7(9)-oneMRSA58.4 ± 4.2 mg·L⁻¹ (MIC₉₀) ucr.edu
Neofusnaphthoquinone BMRSAModerate Activity (unspecified MIC) mdpi.com
6-(1-hydroxyethyl)-2,7-dimethoxyjugaloneMRSAModerate Activity (unspecified MIC) mdpi.com
Hydrophobic benzofuran analogsMRSA0.39-3.12 µg/mL (MIC₈₀) nih.gov

Antifungal Activity

The isobenzofuranone scaffold is present in various natural and synthetic compounds that exhibit antifungal properties. nih.gov Research has shown that certain derivatives are active against clinically relevant fungal pathogens. For example, a study on N-(3-phthalidyl) amines, which are 3-substituted isobenzofuran-1(3H)-one derivatives, screened their activity against Candida albicans and found that all tested compounds exhibited antifungal effects. imjst.org Another study synthesized a series of benzofuran derivatives and screened them against C. albicans, identifying some with notable activity. nih.gov The natural product isopestacin, an isobenzofuranone isolated from the fungus Pestalotiopsis microspora, also displays antifungal activity. nih.gov These findings suggest that isobenzofuranone derivatives are a promising source for the development of new antifungal agents. researchgate.net

Antiprotozoal Activities

Derivatives of isobenzofuran-1(3H)-one have demonstrated significant activity against various protozoan parasites. nih.govcsic.es Research has particularly focused on their efficacy against Leishmania and Acanthamoeba species. nih.govcsic.es

Two synthetic isobenzofuranone derivatives, JVPH3 and JVPH4, exhibited potent antileishmanial effects on both antimony-sensitive and resistant strains of Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov The mechanism of action involves the inhibition of LdTOPII, a type II DNA topoisomerase in the parasite, by interfering with the formation of the initial topoisomerase-DNA binary complex. nih.govresearchgate.net This interference disrupts essential metabolic processes, leading to an apoptosis-like cell death in the parasite. nih.gov Treatment of L. donovani promastigotes with these compounds induced reactive oxygen species (ROS) generation, which contributed to the programmed cell death. nih.gov

In another study, a library of ten isobenzofuranone derivatives was tested against several strains of the opportunistic protozoan Acanthamoeba. csic.es All derivatives showed inhibitory activity against Acanthamoeba castellanii Neff. The most active compounds induced an apoptotic-like cell death, characterized by chromatin condensation, mitochondrial damage, and an overproduction of ROS. csic.es These results indicate that isobenzofuranones can act as effective antiprotozoal agents by targeting critical enzymes and inducing oxidative stress within the parasites. nih.govcsic.es

Against Free-Living Amoebae (e.g., Acanthamoeba spp.)

Research into the therapeutic potential of isobenzofuranone derivatives has demonstrated their efficacy against pathogenic free-living amoebae, which are responsible for severe human infections. nih.govcsic.es One notable target is Acanthamoeba castellanii, a causative agent of Acanthamoeba keratitis, a painful eye infection, and granulomatous amoebic meningoencephalitis, a deadly central nervous system infection. csic.es

A study evaluating a series of ten isobenzofuran-1(3H)-one derivatives (designated QOET) against four Acanthamoeba strains revealed significant amoebicidal activity. researchgate.net All tested compounds showed some level of activity, but derivatives QOET-3 and QOET-9 were identified as particularly potent against A. castellanii Neff trophozoites, exhibiting the lowest IC50 values of 73.71 ± 0.25 µM and 69.99 ± 15.32 µM, respectively. csic.esresearchgate.net These compounds were effective against both the active trophozoite stage and the dormant, highly resistant cyst stage of the amoeba. csic.es The activity of these compounds highlights the potential of the isobenzofuranone scaffold for the development of new anti-amoebic drugs. csic.esresearchgate.net

Beyond Acanthamoeba, the activity of isobenzofuranones has also been assessed against Naegleria fowleri, the "brain-eating amoeba" that causes primary amoebic meningoencephalitis (PAM). nih.govresearchgate.net A library of 14 novel aryl-substituted isobenzofuranones was tested, with eight compounds demonstrating high activity against N. fowleri. nih.gov This underscores the broad-spectrum potential of this class of compounds against various pathogenic free-living amoebae. nih.govresearchgate.net

Table 1: Amoebicidal Activity of Isobenzofuranone Derivatives against Acanthamoeba castellanii Neff

Compound IC50 (µM)
QOET-3 73.71 ± 0.25
QOET-9 69.99 ± 15.32

Data sourced from studies on isobenzofuran-1(3H)-one derivatives. csic.esresearchgate.net

Against Kinetoplastid Parasites (e.g., Leishmania spp., Trypanosoma cruzi)

Isobenzofuranone derivatives have shown significant promise as agents against kinetoplastid parasites, which are responsible for debilitating diseases such as leishmaniasis and Chagas disease. nih.govresearchgate.net Studies have demonstrated the potent effects of these compounds on various species of Leishmania and on Trypanosoma cruzi. nih.govnih.gov

Chemically synthesized isobenzofuranone compounds, specifically 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one (JVPH3) and (4-bromo)-3′-hydroxy-5′-(4-bromophenyl)-benzophenone (JVPH4), have exhibited strong antileishmanial properties. nih.govresearchgate.net These derivatives were effective against both antimony-sensitive and antimony-resistant strains of Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govnih.gov Further studies confirmed the cytotoxic activity of JVPH3 against other pathogenic species, including Leishmania amazonensis and Trypanosoma cruzi. nih.gov

The efficacy of C-3 functionalized isobenzofuranones has also been evaluated against Leishmania (Leishmania) infantum chagasi. The activity of these compounds was found to be dependent on the specific substituent at the C-3 position. nih.gov Among the tested compounds, two derivatives, labeled as 7 and 8 in the study, were particularly effective at reducing the percentage of infected macrophages and the number of intracellular amastigotes, which is the form of the parasite that multiplies within host cells. nih.gov This demonstrates the potential of these compounds to clear established infections.

The broad anti-kinetoplastid activity of isobenzofuranones, targeting multiple species including L. donovani, L. amazonensis, L. braziliensis, and T. cruzi, positions them as a versatile scaffold for the development of new antiparasitic drugs. researchgate.netresearchgate.net

Mechanisms of Action (e.g., Induction of Programmed Cell Death, Mitochondrial Dysfunction)

The antiparasitic effects of isobenzofuranone derivatives are attributed to several distinct mechanisms of action, primarily centered on the induction of programmed cell death (PCD) and the disruption of critical cellular functions within the parasites. nih.govnih.gov

Induction of Programmed Cell Death (PCD): In both free-living amoebae and kinetoplastid parasites, isobenzofuranones have been shown to trigger a form of apoptosis-like cell death. nih.govnih.gov In Acanthamoeba castellanii, the active compounds QOET-3 and QOET-9 were found to induce PCD, characterized by features such as chromatin condensation. csic.escsic.esresearchgate.net Similarly, in Leishmania donovani, treatment with derivatives like JVPH3 and JVPH4 led to apoptosis-like cell death, which was mediated by the generation of reactive oxygen species (ROS). nih.govnih.gov This ROS-mediated pathway appears to be a common mechanism for these compounds against various Leishmania species. researchgate.net

Mitochondrial Dysfunction: A key target of isobenzofuranone derivatives in kinetoplastid parasites is the mitochondrion, a unique organelle in these organisms that contains the kinetoplast DNA (kDNA). nih.gov The compound JVPH3, an inhibitor of L. donovani topoisomerase II, was found to cause significant ultrastructural alterations in the mitochondria of L. donovani, L. amazonensis, and Trypanosoma cruzi. nih.gov Treatment with JVPH3 resulted in mitochondrial swelling, loss of matrix content, and disorganization of the kDNA network in Leishmania. researchgate.netnih.gov In T. cruzi, the compound also induced mitochondrial alterations, including changes in the mitochondrial membrane potential, which is a critical factor for cell viability. nih.govplos.org This disruption of mitochondrial architecture and function is a primary contributor to the parasites' death. nih.gov

Inhibition of DNA Topoisomerase II: Another crucial mechanism of action is the inhibition of DNA topoisomerase II (LdTOPII), an essential enzyme for the replication of the unusual kDNA network in Leishmania. nih.govnih.gov The compounds JVPH3 and JVPH4 were found to inhibit the decatenation activity of LdTOPII, which is vital for disentangling replicated DNA circles. nih.gov By targeting this enzyme, the isobenzofuranone derivatives interfere with essential metabolic processes, ultimately leading to the parasite's demise. nih.govnih.gov

Antineoplastic and Cytotoxic Activities

Inhibition of Cancer Cell Proliferation

Isobenzofuran-1(3H)-one derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.govdoaj.org A study involving a series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones, also known as phthalides, evaluated their effects on U937 (lymphoma) and K562 (myeloid leukemia) cell lines. nih.govnih.gov

Several of these derivatives proved to be effective in decreasing the viability of both cell lines. nih.gov Notably, compounds designated as 16, 17, and 18 in the study were the most potent. nih.gov While they exhibited a moderate effect on U937 cells, compounds 16 and 18 displayed strong inhibitory activity against K562 cells, with IC50 values of 2.79 µM and 1.71 µM, respectively. nih.gov This level of activity was superior to that of etoposide (B1684455) (VP16), a commercially available anticancer drug used as a positive control in the assays (IC50 of 7.06 µM for K562). nih.govresearchgate.net

The structural modifications at the C-3 position of the isobenzofuranone core appear to be critical for this antiproliferative activity, suggesting that this scaffold is a promising starting point for the development of new anticancer agents. nih.govnih.gov

Induction of Cytotoxic Effects

In addition to inhibiting proliferation, isobenzofuranone derivatives induce direct cytotoxic effects in cancer cells. nih.govnih.gov The cytotoxic potential of these compounds has been confirmed through various in vitro bioassays, such as the MTT cytotoxicity assay. nih.govdoaj.org

In the aforementioned study on C-3 functionalized isobenzofuran-1(3H)-ones, some derivatives were capable of inhibiting 90% of cell viability at a concentration of 100 µM in U937 and K562 cancer cell lines. nih.govresearchgate.net Other research has highlighted the cytotoxicity of isobenzofuranones derived from anacardic acids against human cancer cell lines including HL-60 (leukemia), SF295 (glioblastoma), and MDA-MB435 (melanoma). nih.gov One such derivative, compound 9, showed a significant cytotoxic effect against HL-60 cells with an IC50 of 3.24 µg/mL. nih.gov

These findings indicate that isobenzofuranones can effectively kill cancer cells, supporting their potential as cytotoxic agents for cancer therapy. nih.govnih.gov

Table 2: Antiproliferative Activity of Selected Isobenzofuranone Derivatives against K562 and U937 Cancer Cell Lines

Compound Cell Line IC50 (µM)
Compound 16 K562 2.79
Compound 18 K562 1.71
Etoposide (VP16) K562 7.06
Compound 16 U937 >10
Compound 17 U937 >10
Compound 18 U937 >10

Data sourced from a study on C-3 functionalized isobenzofuran-1(3H)-ones. nih.gov

Immunomodulatory and Anti-inflammatory Properties

Beyond their direct cytotoxic effects on pathogens and cancer cells, isobenzofuranone derivatives also exhibit immunomodulatory properties that can contribute to their therapeutic efficacy. nih.govnih.gov This is particularly evident in the context of parasitic infections, where the host's immune response plays a critical role in clearing the pathogen.

In an experimental BALB/c mouse model of visceral leishmaniasis, treatment with isobenzofuranone derivatives resulted in a significant reduction of the parasite burden in the liver and spleen. nih.gov This clearance was associated with a modulation of the host immune response. Specifically, the treatment led to an induction of Th1 cytokines. nih.govnih.gov A Th1-type immune response is crucial for controlling intracellular pathogens like Leishmania, as it activates macrophages to kill the parasites they harbor.

By enhancing the host's own defense mechanisms, these compounds not only act directly on the parasite but also create an environment that is less permissive for parasitic survival and replication. nih.gov This dual action of direct antiparasitic activity and host immune modulation suggests that isobenzofuranone derivatives could be valuable therapeutic agents for diseases like leishmaniasis. nih.gov

Antiplatelet Aggregation Effects

Isobenzofuranone derivatives have been identified as a class of compounds with notable antiplatelet activity. Research has demonstrated that these molecules can inhibit platelet aggregation induced by various agonists, suggesting their potential in the context of thrombotic diseases.

One study investigated the impact of 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) on rat platelet aggregation induced by arachidonic acid (AA). The findings indicated that Br-NBP potently inhibits platelet aggregation both in vitro and ex vivo. The in vitro 50% inhibitory concentration (IC₅₀) was determined to be 84 μM. nih.gov The mechanism of this antiplatelet activity appears to be multifaceted, involving the inhibition of thromboxane B₂ formation and calcium mobilization. Furthermore, treatment with Br-NBP was shown to increase levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) and enhance nitric oxide (NO) synthesis, while preventing the secretion of serotonin and platelet factor 4 (PF₄). nih.gov These results suggest that the antiplatelet effects are related to both the arachidonic acid cascade and the cGMP-NO signaling pathway. nih.gov Other studies on different 3-substituted-1(3H)-isobenzofuranone derivatives have also confirmed their antiplatelet activities through in vitro experiments.

Table 1: In Vitro Antiplatelet Aggregation Activity of an Isobenzofuranone Derivative
CompoundAssayIC₅₀ (μM)Reference
3-butyl-6-bromo-1(3H)-isobenzofuranoneArachidonic Acid-Induced Rat Platelet Aggregation84 nih.gov

Neuropharmacological Activities (e.g., Antidepressant Potential)

Recent investigations into novel isobenzofuran-1(3H)-one derivatives have uncovered their potential as antidepressant agents, primarily through the modulation of serotonergic pathways.

Serotonin Reuptake Inhibition

The serotonin transporter (SERT) is a primary target for many antidepressant drugs. nih.gov A series of novel isobenzofuran-1(3H)-one derivatives were designed and synthesized to act as serotonin reuptake inhibitors. In vitro testing confirmed that most of these synthesized compounds exhibited inhibitory activity on serotonin reuptake. researchgate.net Specifically, certain compounds demonstrated superior inhibitory effects, highlighting the potential of the isobenzofuranone scaffold to be developed into selective serotonin reuptake inhibitors (SSRIs). researchgate.net This mechanism is crucial as it leads to increased extracellular concentrations of serotonin, enhancing serotonergic neurotransmission.

Modulation of Neurotransmitter Levels and Synaptic Protein Expression

Beyond direct serotonin reuptake inhibition, isobenzofuranone derivatives have shown efficacy in animal models of depression by modulating key neurochemicals and proteins involved in neuroplasticity. In a study using mice subjected to chronic restraint stress (CRS), a specific isobenzofuran-1(3H)-one derivative, compound 10a, was found to significantly improve depression-like behaviors. researchgate.net This behavioral improvement was correlated with an increase in the neurotransmitter serotonin (5-HT) in the cortex. researchgate.net

Furthermore, the same compound was found to promote the recovery of hippocampal neurons damaged by stress and to elevate the expression of several crucial synaptic-associated proteins in the hippocampus. These proteins include Brain-Derived Neurotrophic Factor (BDNF), its receptor Tropomyosin receptor kinase B (TrkB), Postsynaptic Density Protein 95 (PSD95), and Spinophilin. researchgate.net The upregulation of these proteins suggests that isobenzofuranone derivatives may exert their antidepressant effects not only by modulating neurotransmitter levels but also by fostering synaptic plasticity and neuronal resilience. researchgate.netresearchgate.net

Table 2: Neuropharmacological Effects of an Isobenzofuran-1(3H)-one Derivative (Compound 10a) in a CRS Mouse Model
ActivityObservationReference
Neurotransmitter ModulationIncreased Serotonin (5-HT) levels in the cortex researchgate.net
Synaptic Protein ExpressionElevated expression of BDNF, TrkB, PSD95, and Spinophilin in the hippocampus researchgate.net

Herbicidal Efficacy and Plant Growth Regulation

The isobenzofuranone scaffold has also been explored for applications in agriculture, demonstrating both herbicidal and plant growth regulatory activities. A study evaluated 16 different phthalides for their effectiveness as herbicides against various plant species. nih.gov A mixture of two dibromohexahydro-methanoisobenzofuranone diastereomers showed inhibitory activity comparable to the commercial herbicide (S)-metolachlor against Sorghum bicolor (sorghum) at concentrations from 50 µM to 1000 µM. nih.gov The same compounds showed activity superior to (S)-metolachlor in assays with Cucumis sativus (cucumber) and Allium cepa (onion). nih.gov Another study evaluated ketone-isobenzofuranone hybrids for herbicidal activity against Chinese amaranth (B1665344) (Amaranthus tricolor) and barnyard grass (Echinochloa crus-galli). tandfonline.com

In addition to herbicidal effects, related compounds have been patented for their use as plant growth regulators, indicating that modifications to the core isobenzofuranone structure can tune its biological effects on plants. researchgate.net

Table 3: Herbicidal Activity of Isobenzofuranone Derivatives
Compound TypeTarget SpeciesObserved EffectReference
Dibromohexahydro-methanoisobenzofuranonesSorghum bicolor (sorghum)Inhibitory activity comparable to (S)-metolachlor nih.gov
Dibromohexahydro-methanoisobenzofuranonesCucumis sativus (cucumber), Allium cepa (onion)Activity superior to (S)-metolachlor nih.gov
Ketone-isobenzofuranone hybridsAmaranthus tricolor, Echinochloa crus-galliEvaluated for herbicidal activity tandfonline.com

Interaction with ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), are efflux pumps that play a critical role in limiting the penetration of xenobiotics into protected tissues like the brain. mdpi.com The interaction of any CNS-active compound with these transporters is a crucial factor in its preclinical profiling, as it determines the compound's brain bioavailability and potential for drug-drug interactions. Substrates of these transporters are actively pumped out of the brain, which can significantly limit their therapeutic efficacy for neurological disorders. Conversely, inhibitors of these transporters can increase the brain concentration of co-administered drugs. To date, specific studies detailing the interaction of 3-(m-tolylamino)isobenzofuran-1(3H)-one or its close analogues with ABC transporters have not been reported in the literature. This represents a knowledge gap, and future investigations would be necessary to characterize these compounds as substrates or inhibitors of key transporters like P-gp and BCRP to fully assess their potential as neuropharmacological agents.

Preclinical Pharmacokinetic and ADME Studies (for Isobenzofuranone Analogues)

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to determining its drug-like potential. While comprehensive in vivo pharmacokinetic data for a wide range of isobenzofuranone analogues are scarce, some studies provide valuable insights.

In silico computational studies have been performed on a series of C-3 functionalized isobenzofuran-1(3H)-ones to predict key physicochemical properties that influence ADME. nih.gov These predictions help in the early assessment of a compound's potential to be absorbed and distributed in the body. For instance, the calculated partition coefficient (cLogP) and aqueous solubility (LogS) are critical indicators of oral absorption and permeability. nih.gov

More concrete data comes from studies on 3-n-butylphthalide (NBP), a well-researched isobenzofuranone analogue. In vivo studies in rats have shown that NBP itself has a relatively low oral bioavailability (21.7% when administered as a suspension), which is a common challenge for this class of compounds. nih.gov However, formulation strategies, such as using sodium cholate-appended liposomes, have been shown to dramatically improve oral absorption, achieving an absolute bioavailability of 92.65% in rats. nih.gov Furthermore, such formulations significantly increased brain accumulation of the drug. nih.gov Studies on NBP metabolites have also detailed their distribution in plasma versus the brain, highlighting the complex pharmacokinetic profile of this isobenzofuranone derivative.

Table 4: Predicted ADME-Related Properties for C-3 Functionalized Isobenzofuran-1(3H)-ones
Compound TypePropertyPredicted Value RangeReference
C-3 functionalized isobenzofuranonescLogP3.1 - 4.19 (for most active compounds) nih.gov
LogS-4.5 to -6.0 (indicative of low solubility) nih.gov
Table 5: In Vivo Pharmacokinetic Parameters of 3-n-butylphthalide (NBP) in Rats
FormulationParameterValueReference
NBP Suspension (Oral)Absolute Bioavailability21.7% nih.gov
NBP-loaded CA-liposomes (Oral)tₘₐₓ0.70 ± 0.14 h nih.gov
Absolute Bioavailability92.65% nih.gov

Absorption and Distribution Profiles

The absorption and distribution of a drug candidate are fundamental determinants of its efficacy and safety. While specific in vivo absorption and distribution data for this compound are not extensively available in the public domain, general characteristics of related compounds can provide valuable insights.

General Absorption Characteristics of Isobenzofuranone Derivatives:

The oral bioavailability of isobenzofuranone derivatives is influenced by their physicochemical properties, such as lipophilicity and solubility. Computational studies on a series of C-3 functionalized isobenzofuran-1(3H)-ones have been conducted to predict these properties, which in turn affect their pharmacokinetic profiles. These in silico models can help in the early stages of drug development to prioritize compounds with favorable absorption characteristics.

Tissue Distribution:

Following absorption, a drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as blood flow, tissue permeability, and binding to plasma and tissue proteins. For benzofuran derivatives, studies have shown distribution to various tissues, with concentrations varying depending on the specific compound and the organ. For instance, after oral administration in animal models, some benzofuran derivatives have been detected in the liver, kidney, and brain. The distribution pattern is crucial for understanding both the therapeutic action and potential toxicity of a compound.

Table 1: Predicted Physicochemical Properties Influencing Absorption of Select Isobenzofuranone Derivatives

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Oral Bioavailability
Derivative A250.282.845.6Moderate
Derivative B310.353.558.9Moderate to High
Derivative C280.312.160.1High

Note: This table is illustrative and based on general predictions for the isobenzofuranone class. Specific experimental data for this compound is required for accurate assessment.

Metabolism Pathways

The biotransformation of a drug through metabolic processes is a key factor in its clearance and the formation of potentially active or toxic metabolites. In vitro and in vivo studies are essential to elucidate these pathways.

In Vitro Metabolism Studies:

Studies on the metabolic fate of benzofuran derivatives have been conducted using rat urine and human liver preparations. These investigations have identified several key metabolic transformations. For instance, the metabolism of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) and its N-methyl derivative (6-MAPB) in rats revealed that the primary metabolite of 6-APB was 4-carboxymethyl-3-hydroxy amphetamine. For 6-MAPB, the main metabolites were identified as the N-demethylated product (6-APB) and 4-carboxymethyl-3-hydroxy methamphetamine. nih.gov

The cytochrome P450 (CYP) enzyme system is primarily responsible for the phase I metabolism of many xenobiotics. Studies have shown that CYP1A2, CYP2D6, and CYP3A4 are the main isoenzymes involved in the N-demethylation of 6-MAPB. nih.gov It is plausible that this compound undergoes similar enzymatic reactions, including hydroxylation of the aromatic rings and N-dealkylation, although specific studies are required for confirmation.

Table 2: Potential Metabolic Pathways for this compound

Metabolic ReactionPotential Metabolite StructureEnzyme System
Aromatic HydroxylationHydroxylated tolyl or isobenzofuranone ringCytochrome P450
N-DealkylationRemoval of the tolyl groupCytochrome P450
GlucuronidationConjugation with glucuronic acidUGTs
SulfationConjugation with a sulfate (B86663) groupSULTs

Note: This table represents hypothetical metabolic pathways based on related compounds. Experimental verification is necessary.

Excretion Routes

The elimination of a drug and its metabolites from the body is primarily achieved through renal and fecal excretion. The route and rate of excretion are critical for determining the dosing frequency and potential for drug accumulation.

Renal and Fecal Excretion:

Studies on benzofuran derivatives in rats have demonstrated that both renal and fecal routes contribute to their elimination. For example, the metabolites of 6-APB and 6-MAPB were successfully identified in rat urine. nih.gov The extent to which each pathway contributes depends on the physicochemical properties of the parent drug and its metabolites. Generally, more polar and water-soluble compounds are readily excreted by the kidneys, while more lipophilic compounds may be eliminated in the feces via biliary excretion.

In preclinical studies with other classes of compounds, it has been observed that fecal excretion can be the primary route of elimination. cidara.com For instance, in studies with a novel antifibrotic drug, fluorofenidone, in rats, the majority of the administered dose was recovered in the urine and feces in the form of metabolites. nih.gov

Plasma Protein Binding

The binding of a drug to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its target.

In Vitro Plasma Protein Binding:

While specific plasma protein binding data for this compound is not available, studies on other benzofuran derivatives provide a basis for understanding their potential interactions with plasma proteins. For example, the binding of RO4929097, a γ-secretase inhibitor, to human plasma proteins was found to be extensive (>97%), with high affinity for AAG and lower affinity for human serum albumin (HSA). nih.gov

The degree of plasma protein binding can have significant implications for a drug's pharmacokinetic profile. High protein binding can lead to a lower volume of distribution, reduced clearance, and a longer elimination half-life. It is also a critical parameter in predicting potential drug-drug interactions, where co-administered drugs can compete for the same binding sites on plasma proteins, leading to an increase in the free fraction of one or both drugs. nih.gov

Table 3: Illustrative Plasma Protein Binding of a Benzofuran Derivative (RO4929097) in Human Plasma

Plasma ProteinBinding Affinity (nK, L/mol)
α1-Acid Glycoprotein (AAG)1.1 x 10⁶
Human Serum Albumin (HSA)1.8 x 10⁴

Source: Adapted from a study on RO4929097. nih.gov This data is for a different compound and serves as an example of the binding characteristics that might be observed for this class of molecules.

Future Research Directions and Applications in Chemical Biology

Strategic Optimization of Lead Structures for Enhanced Efficacy and Selectivity

For any given bioactive compound, the process of lead optimization is crucial for transforming it into a viable drug candidate. Should 3-(m-tolylamino)isobenzofuran-1(3H)-one exhibit promising biological activity, several strategies could be employed to enhance its efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR would be the first step. This involves synthesizing a series of analogues by modifying the tolyl and isobenzofuranone moieties. For instance, the position of the methyl group on the tolyl ring could be varied (ortho, meta, para) to probe the steric and electronic requirements for optimal target interaction. Additionally, substitution on the phenylamino (B1219803) ring with various functional groups (e.g., halogens, hydroxyl, methoxy) could significantly impact activity, as has been observed in studies of related 3-(substituted-phenylamino)isobenzofuran-1(3H)-ones. researchgate.net

Computational Modeling: In conjunction with synthetic efforts, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the binding mode of these compounds with their biological targets. This can guide the rational design of more potent and selective inhibitors.

Exploration of Novel Biological Targets for Isobenzofuranone-Based Therapies

The isobenzofuranone core has been associated with a multitude of biological activities, suggesting that its derivatives may interact with a variety of biological targets. mdpi.com

Antiproliferative and Anticancer Activity: Numerous C-3 functionalized isobenzofuranones have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.net Future research could involve screening this compound against a panel of cancer cell lines to determine its potential as an anticancer agent. Identifying the specific molecular target (e.g., enzymes, receptors) responsible for this activity would be a critical next step.

Antimicrobial and Antiprotozoal Potential: Derivatives of 3-aminoisobenzofuran-1(3H)-one have shown promise as antimicrobial agents. imjst.org Investigations into the activity of this compound against a range of bacterial and fungal pathogens, as well as parasites, could uncover new therapeutic avenues.

Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting various enzymes. For example, related compounds have been explored as inhibitors of enzymes like alpha-amylase. nih.gov Screening against a broad panel of enzymes could reveal novel and unexpected biological activities.

Development of Isobenzofuranone Derivatives as Chemical Probes and Tools

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. If this compound is found to have a specific and potent interaction with a biological target, it could be developed into a valuable chemical probe.

This would involve modifying the parent compound to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, or a reactive group for covalent labeling of the target protein. Such probes would enable researchers to visualize the subcellular localization of the target, track its movement within the cell, and identify its interacting partners.

Translation of Preclinical Findings into Potential Therapeutic Leads

The ultimate goal of medicinal chemistry research is the development of new therapeutic agents. If this compound or its optimized derivatives demonstrate significant efficacy and selectivity in preclinical studies, further development would be warranted.

This translational phase would involve comprehensive in vivo studies to evaluate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to assess its efficacy and safety in animal models of disease. Positive outcomes from these studies would pave the way for its progression as a clinical candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(m-tolylamino)isobenzofuran-1(3H)-one, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution of halogenated isobenzofuranones with m-toluidine derivatives. For example, hydrolysis of esters followed by epoxidation and cyclization (e.g., using p-toluenesulfonic acid as a catalyst) yields intermediates, which undergo substitution with amines. Optimization studies show that tosyl chloride methods yield higher substitution efficiency (85–89%) compared to phosphorus tribromide . Reaction conditions (solvent, temperature, catalyst loading) should be systematically varied to maximize yields.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns and stereochemistry. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For example, ¹H NMR peaks at δ 5.07 (s, OH) and δ 7.80 (t, J=7.2 Hz) confirm hydroxyl and aromatic protons in derivatives . High-performance liquid chromatography (HPLC) with UV detection ensures purity, especially for biologically active analogs .

Q. How do substituents on the isobenzofuranone core influence reactivity in nucleophilic substitution or oxidation reactions?

  • Methodology : Electron-donating groups (e.g., methyl or methoxy) at the meta position enhance nucleophilic substitution rates by stabilizing transition states. For instance, hydroxyl groups at position 3 can be oxidized to ketones using m-chloroperoxybenzoic acid, while reduction with NaBH4 yields dihydro derivatives . Reactivity trends should be analyzed using Hammett plots or computational models to predict site-specific behavior.

Advanced Research Questions

Q. What mechanistic insights explain contradictory product distributions in similar isobenzofuranone reactions under varying conditions?

  • Methodology : Competing pathways (e.g., oxidation vs. ring-opening) may arise due to solvent polarity or catalyst choice. For example, in chloroform, TsOH·H₂O catalyzes indole coupling to 3-hydroxyisobenzofuranone with >85% yield, while polar aprotic solvents favor dimerization . Kinetic studies (e.g., monitoring intermediates via TLC or in situ IR) and density functional theory (DFT) calculations can resolve such contradictions .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or photophysical properties?

  • Methodology : Molecular docking and quantitative structure-activity relationship (QSAR) models predict interactions with biological targets (e.g., enzymes or receptors). For instance, substituents like phosphonooxy groups (logP ~3) improve solubility and binding affinity . Time-dependent DFT (TD-DFT) simulations correlate electronic transitions (e.g., λmax ~300 nm) with substituent effects for optoelectronic applications .

Q. What strategies are effective for resolving crystallographic ambiguities in derivatives with flexible side chains?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts. For example, CCDC 1505246 data for 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one confirmed a planar isobenzofuranone core and dihedral angles of 45° for the m-tolyl group . Disorder modeling (e.g., using SHELXL) refines dynamic side-chain conformations .

Q. How can phytotoxic or antimicrobial activity be systematically evaluated for this compound class?

  • Methodology : Bioassays using agar dilution or microbroth dilution methods quantify minimum inhibitory concentrations (MICs). For hydroxylated derivatives, MICs against Fusarium spp. ranged from 12.5–50 µg/mL, linked to electron-withdrawing substituents enhancing membrane disruption . Structure-activity relationships should integrate cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .

Notes

  • Avoid commercial sources (e.g., chem960.com ) due to unreliable data .
  • Prioritize peer-reviewed crystallographic (CCDC) and spectroscopic data .
  • Contradictions in reaction outcomes require mechanistic validation via kinetic or computational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.